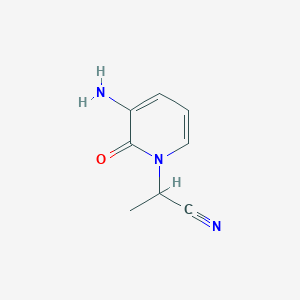

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

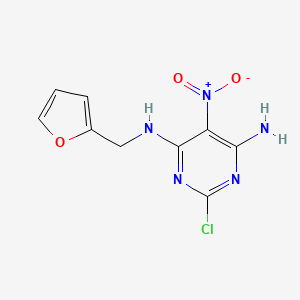

“2-(3-Amino-2-oxopyridin-1-yl)propanenitrile” is a chemical compound with the molecular formula C8H8N2O. It is used for pharmaceutical testing . The compound is also known as “3-(2-Oxopyridin-1(2H)-yl)propanenitrile” and has a molecular weight of 148.16 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string "C1=CC(=O)N(C=C1)CCC#N" . This indicates that the compound contains a pyridine ring with an amine group and a nitrile group attached to it .Scientific Research Applications

Complexation and Coordination Chemistry

Research on complexation to Cadmium(II) of a tetradentate ligand resulting from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine highlights the chemical's potential in forming complexes with metals. This study showcases its use in synthesizing new metal complexes, characterized by spectroscopic methods and X-ray diffraction, indicating its application in coordination chemistry and material science (Hakimi et al., 2013).

Heterocyclic Compound Synthesis

The chemical serves as a precursor in the synthesis of heterocyclic compounds. For instance, the preparation of new indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives evaluates its role in creating compounds with antimicrobial activities. This illustrates its application in organic synthesis and potential for discovering new antimicrobial agents (Behbehani et al., 2011).

Environmental Sensitivity and Material Science

Exploiting a multicomponent domino reaction strategy, the synthesis of versatile environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties showcases the use of this chemical in developing new materials with potential applications in environmental sensing and materials science. The study focuses on creating compounds with strong blue-green fluorescence emission, useful in various technological applications (Hussein et al., 2019).

Catalysis and Green Chemistry

The compound has also been investigated for its catalytic applications, as seen in the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. Using magnetically separable graphene oxide anchored sulfonic acid as a catalyst under microwave irradiation, this research highlights the compound's role in facilitating green chemistry processes, emphasizing its potential in sustainable and efficient chemical synthesis (Zhang et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-proliferative effects on mouse fibroblast l929 cells . This suggests that the compound may interact with cellular targets that regulate cell proliferation.

Mode of Action

It’s known that similar compounds exhibit anti-proliferative effects, which suggest that they may interact with their targets to inhibit cell growth .

Result of Action

The result of the action of 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile is a reduction in cell proliferation, as evidenced by its observed anti-proliferative effects . These effects seem to be cytostatic rather than cytotoxic, meaning that the compound minimizes the growth activity without completely killing the cells .

Biochemical Analysis

Biochemical Properties

It is known that pyridone heterocycles, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties

Cellular Effects

Preliminary studies suggest that similar compounds exhibit potent cytotoxic activities with minimal selectivity toward normal cells

Molecular Mechanism

Molecular docking studies targeting the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) revealed strong binding affinities, suggesting a mechanism involving the disruption of key cellular signaling pathways .

Properties

IUPAC Name |

2-(3-amino-2-oxopyridin-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6(5-9)11-4-2-3-7(10)8(11)12/h2-4,6H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIJTTWUKAZEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N1C=CC=C(C1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2754486.png)

![3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2754487.png)

![(Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2754492.png)

![ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2754493.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-phenylisoxazol-5-yl)acetamide](/img/structure/B2754499.png)

![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2754507.png)